molecular formula C13H10ClN5 B13889223 N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine

N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine

Cat. No.: B13889223
M. Wt: 271.70 g/mol
InChI Key: IZGKLJJXEPXYMT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a 3-chlorophenyl group and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine typically involves the reaction of 3-chloroaniline with cyanuric chloride, followed by the introduction of a pyrrole group. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of cyanuric chloride.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thus optimizing the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

    Oxidation and Reduction: The pyrrole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and π-π interactions with target proteins, while the pyrrole moiety can enhance the compound’s binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • N-(3-chlorophenethyl)-4-nitrobenzamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • Carbonyl cyanide m-chlorophenyl hydrazone

Comparison: N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine is unique due to the presence of both a triazine ring and a pyrrole moiety, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a versatile scaffold for various applications.

Properties

Molecular Formula

C13H10ClN5

Molecular Weight

271.70 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H10ClN5/c14-10-4-3-5-11(8-10)17-12-15-9-16-13(18-12)19-6-1-2-7-19/h1-9H,(H,15,16,17,18)

InChI Key

IZGKLJJXEPXYMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=N2)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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